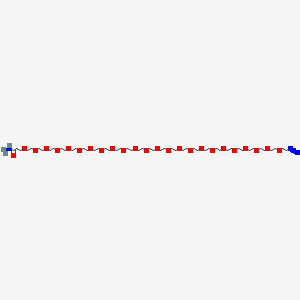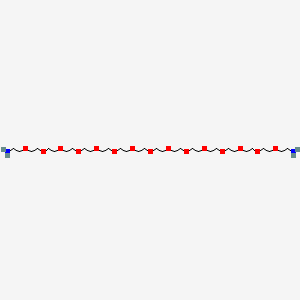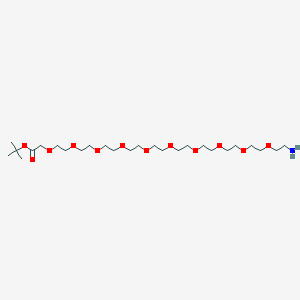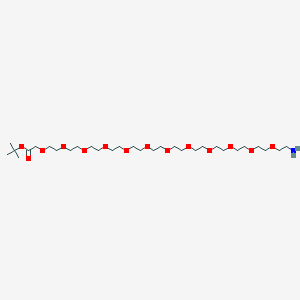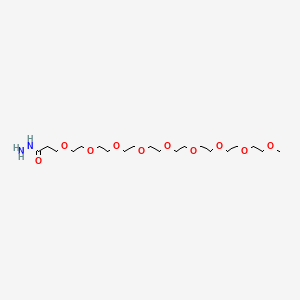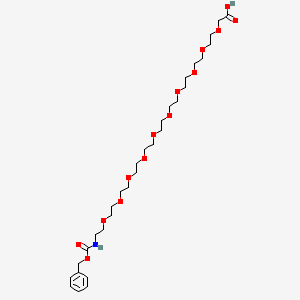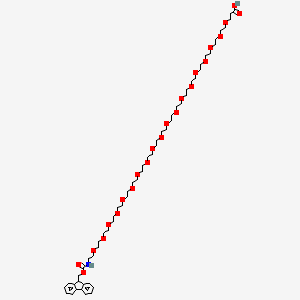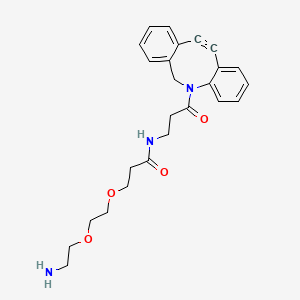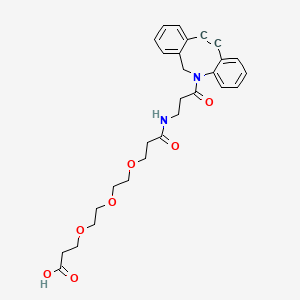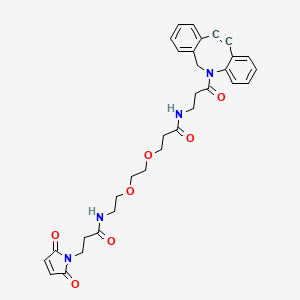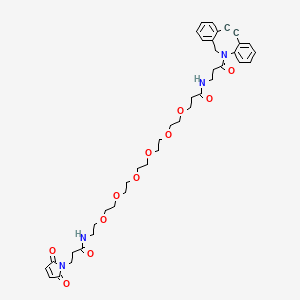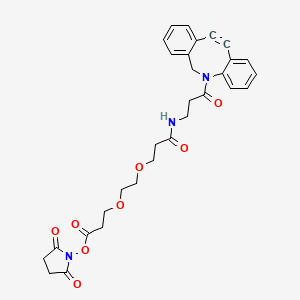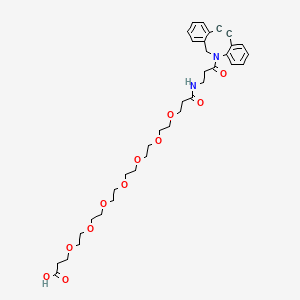
DBCO-NHCO-PEG7-acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DBCO-NHCO-PEG7-acid: is a PEG-based linker used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) . PROTACs are bifunctional molecules designed to selectively degrade target proteins by recruiting an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This compound contains a DBCO (dibenzocyclooctyne) group, which is essential for click chemistry reactions, particularly strain-promoted alkyne-azide cycloaddition (SPAAC).
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-NHCO-PEG7-acid typically involves the following steps:
Synthesis of PEG7-acid: : The starting material is PEG7-acid, which is a polyethylene glycol chain with seven repeating units and a carboxylic acid group at one end.
Attachment of DBCO group: : The DBCO group is introduced to the PEG7-acid through a series of chemical reactions, often involving the use of azides and cyclooctynes.
Introduction of NHCO group: : The NHCO group is then introduced to the PEG chain, completing the synthesis of this compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring high purity and consistency. This may include the use of automated synthesis platforms and stringent quality control measures to meet the requirements for research and pharmaceutical applications.
化学反应分析
Types of Reactions
DBCO-NHCO-PEG7-acid primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This reaction is highly efficient and selective, making it ideal for bioconjugation applications.
Common Reagents and Conditions
Reagents: : Azides, cyclooctynes, and copper-free click chemistry reagents.
Conditions: : SPAAC reactions typically occur under mild conditions, often at room temperature without the need for a catalyst.
Major Products Formed
The major product of the SPAAC reaction involving this compound is a triazole-linked conjugate, which is stable and biocompatible.
科学研究应用
DBCO-NHCO-PEG7-acid is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its applications include:
Chemistry: : Used as a linker in the synthesis of PROTACs and other bioconjugates.
Biology: : Facilitates the study of protein-protein interactions and the development of targeted therapies.
Medicine: : Used in the development of PROTAC-based drugs for targeted protein degradation, offering potential treatments for various diseases.
Industry: : Applied in the production of diagnostic tools and therapeutic agents.
作用机制
The mechanism of action of DBCO-NHCO-PEG7-acid involves its role as a linker in PROTACs. The DBCO group reacts with azide-containing molecules to form a stable triazole ring, linking the target protein to the E3 ubiquitin ligase. This leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.
相似化合物的比较
DBCO-NHCO-PEG7-acid is compared to other similar compounds, such as:
PEG-based linkers: : Other PEG-based linkers used in PROTAC synthesis, which may vary in chain length and functional groups.
Non-PEG-based linkers: : Linkers that do not contain PEG, which may have different biocompatibility and stability profiles.
This compound is unique in its ability to efficiently undergo SPAAC reactions, making it highly suitable for bioconjugation applications.
属性
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H48N2O11/c39-34(37-14-11-35(40)38-29-32-7-2-1-5-30(32)9-10-31-6-3-4-8-33(31)38)12-15-43-17-19-45-21-23-47-25-27-49-28-26-48-24-22-46-20-18-44-16-13-36(41)42/h1-8H,11-29H2,(H,37,39)(H,41,42) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFCCMAQJJOQRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H48N2O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
684.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
